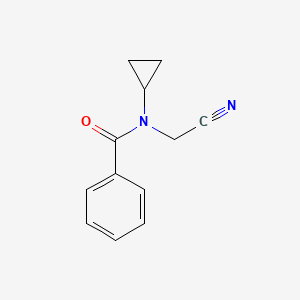

N-(cyanomethyl)-N-cyclopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-9-14(11-6-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNQZEUSOZMWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(Cyanomethyl)-N-cyclopropylbenzamide

The primary strategy for synthesizing this compound hinges on the formation of an amide bond between a suitable benzoyl precursor and the N-substituted amine, N-cyclopropyl-2-aminoacetonitrile.

A logical retrosynthetic analysis of this compound identifies the amide bond as the most strategic disconnection. This C-N bond cleavage points to two primary synthons: a benzoyl cation equivalent and an N-(cyanomethyl)-N-cyclopropylamine anion equivalent. In practical terms, these correspond to benzoyl chloride and N-cyclopropyl-2-aminoacetonitrile, respectively.

This leads to the following key precursors:

Precursor A : Benzoyl chloride

Precursor B : N-cyclopropyl-2-aminoacetonitrile

Further disconnection of Precursor B suggests two main formative pathways:

Alkylation Route : Disconnection of the N-CH2CN bond points to cyclopropylamine (B47189) and a haloacetonitrile, such as 2-chloroacetonitrile.

Strecker Synthesis Route : A disconnection adjacent to the nitrile group suggests a three-component condensation involving cyclopropylamine, formaldehyde, and a cyanide source (e.g., potassium cyanide). masterorganicchemistry.comwikipedia.org

The pivotal step in the synthesis is the formation of the amide bond, which proceeds via a nucleophilic acyl substitution mechanism. pearson.comchemguide.co.uk The nitrogen atom of N-cyclopropyl-2-aminoacetonitrile possesses a lone pair of electrons and acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base, to yield the final N,N-disubstituted amide. chemguide.co.uk

The synthesis of the key intermediate, N-cyclopropyl-2-aminoacetonitrile, can also be examined mechanistically:

Via Alkylation : This is a standard nucleophilic substitution (SN2) reaction where the nitrogen of cyclopropylamine attacks the electrophilic carbon of 2-chloroacetonitrile, displacing the chloride ion.

Via Strecker Synthesis : This reaction involves the initial formation of an imine from the condensation of cyclopropylamine and formaldehyde. organic-chemistry.orgnrochemistry.com The subsequent nucleophilic addition of a cyanide ion to the imine carbon forms the α-aminonitrile product. masterorganicchemistry.commasterorganicchemistry.com

Optimizing the acylation reaction is crucial for achieving high yield and purity. This process, often referred to as the Schotten-Baumann reaction, involves several key parameters. doubtnut.com

Base : The reaction generates hydrochloric acid, which must be neutralized to prevent protonation of the starting amine, which would render it non-nucleophilic. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically used in excess to scavenge the HCl. ncert.nic.in An aqueous base like sodium hydroxide (B78521) can also be used in a biphasic system.

Solvent : An inert aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether, is generally preferred to dissolve the reactants without participating in the reaction.

Temperature : The reaction of acyl chlorides with amines is often highly exothermic. chemguide.co.uk Therefore, the reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

| Parameter | Condition | Rationale |

| Reagents | Benzoyl chloride, N-cyclopropyl-2-aminoacetonitrile | Core reactants for amide bond formation. |

| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, drives equilibrium. ncert.nic.in |

| Solvent | Dichloromethane (DCM) or THF | Inert solvent to facilitate the reaction. |

| Temperature | 0 °C to room temperature | Controls exothermic reaction and minimizes side products. |

| Work-up | Aqueous wash, extraction, and chromatography | Purifies the final product from salts and unreacted starting materials. |

Synthesis of Structural Analogues and Related Benzamide (B126) Derivatives

The synthetic framework for this compound is versatile and allows for the preparation of a wide range of structural analogues by modifying the precursors.

The synthesis of halogenated derivatives follows the same pathway, utilizing the appropriately substituted benzoyl chloride.

4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide : This analogue is synthesized by reacting N-cyclopropyl-2-aminoacetonitrile with 4-bromobenzoyl chloride. The acyl chloride precursor is readily prepared from 4-bromobenzoic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.aiprepchem.com

3-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide : Similarly, this derivative is prepared using 3-chlorobenzoyl chloride. The synthesis of 3-chlorobenzoyl chloride is achieved by reacting 3-chlorobenzoic acid with thionyl chloride, often at elevated temperatures. Another method involves the direct chlorination of benzoyl chloride in the presence of a catalyst system like ferric chloride and iodine. google.com

| Derivative | Halogenated Precursor | Precursor Synthesis Method |

| 4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide | 4-Bromobenzoyl chloride | 4-Bromobenzoic acid + Thionyl chloride ontosight.ai |

| 3-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide | 3-Chlorobenzoyl chloride | 3-Chlorobenzoic acid + Thionyl chloride |

Modifications to the N-substituents of the cyclopropylamine core can generate a diverse library of related benzamide derivatives. The synthetic strategy would involve preparing the requisite N-substituted cyclopropylamine and then proceeding with the established acylation and subsequent functional group manipulations. For instance, a different alkyl group could replace the cyanomethyl moiety. This would typically involve starting with cyclopropylamine and performing a reductive amination with an appropriate aldehyde or ketone, or an alkylation with a different alkyl halide, to generate the desired secondary amine before the final benzoylation step.

Modifications of the Cyanomethyl Moiety

The cyanomethyl group (–CH₂CN) in this compound is a key site for chemical modification. The methylene (B1212753) (–CH₂–) protons are activated by the adjacent electron-withdrawing nitrile group, rendering them acidic and susceptible to deprotonation. This allows for α-functionalization.

Furthermore, radical-initiated C(sp³)–H bond functionalization represents a powerful strategy for modifying the cyanomethyl group. acs.org In related alkyl nitrile systems, radical reactions have been employed to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, a cyanomethyl radical can be generated from the parent nitrile through hydrogen atom abstraction by a potent radical initiator, such as a tert-butoxyl radical derived from di-tert-butyl peroxide (DTBP). acs.org This cyanomethyl radical can then engage in various cascade reactions. Research has shown that such radicals can add to functionalized alkenes and alkynes, initiating cyclization and functionalization sequences to build molecular complexity. acs.org

One documented pathway involves the addition of a cyanomethyl radical to an alkene, which can be followed by an elimination reaction to yield the final product. acs.org The choice of oxidant and catalyst system is crucial in these transformations.

Advanced Synthetic Techniques Applied to the Benzamide Scaffold

The construction of the N-cyclopropylbenzamide core of the target molecule can be achieved through various advanced synthetic methods that offer high efficiency and control.

Catalytic Approaches (e.g., Transition Metal Catalysis for Coupling Reactions)

Transition metal catalysis is a cornerstone for the formation of amide bonds and the synthesis of N-substituted benzamides. While direct amidation of carboxylic acids is common, cross-coupling reactions provide a versatile alternative for constructing the C(aryl)-N bond or the N-C(cyclopropyl) bond. Palladium, copper, and nickel-based catalysts are frequently employed for such transformations.

For instance, Buchwald-Hartwig amination can be adapted to couple an aryl halide (or triflate) with N-cyclopropylamine derivatives. Conversely, related coupling strategies can be envisioned to attach the cyclopropyl (B3062369) group to a pre-formed benzamide nitrogen. These methods are valued for their broad functional group tolerance and applicability to a wide range of substrates.

Stereoselective Synthesis of Cyclopropyl-Containing Benzamides

The synthesis of chiral cyclopropane-containing molecules is of significant interest due to the prevalence of this motif in pharmaceuticals. nih.gov Achieving high stereoselectivity in the formation of the cyclopropane (B1198618) ring is a primary challenge. Both biocatalytic and chemocatalytic methods have been developed to produce enantiopure cyclopropyl compounds.

Engineered hemoproteins, particularly myoglobin (B1173299) and cytochrome P450 variants, have emerged as highly effective biocatalysts for asymmetric cyclopropanation reactions. nih.govresearchgate.net These enzymes can catalyze the reaction of an alkene with a diazo reagent to form cyclopropanes with exceptional levels of diastereoselectivity and enantioselectivity. By engineering the enzyme's active site, researchers can tune the catalyst to favor the formation of a specific stereoisomer. nih.gov This approach has been successfully applied to the gram-scale synthesis of chiral cyclopropane cores for several drugs. nih.gov

Transition metal complexes featuring chiral ligands are also powerful tools for stereoselective cyclopropanation. For example, ruthenium complexes with PyBox ligands have been used, although biocatalytic methods often provide superior selectivity for challenging substrates. nih.gov

| Catalyst System | Substrate Example | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Engineered Myoglobin (whole-cell) | 4-Vinylpyridine & Diazo Reagent | Precursor for TRPV1 inhibitor 24 | >99% | >99% | nih.gov |

| Ru(iPr-PyBox) | 4-Vinylpyridine & Diazo Reagent | Precursor for TRPV1 inhibitor 24 | 40% | 65% | nih.gov |

| Engineered Myoglobin | α-difluoromethyl alkenes & Ethyl diazoacetate | CHF₂-containing cyclopropanes | >99% | >99% | researchgate.net |

Photochemical and Electrochemical Methods in Related Cyanation Reactions

Recent advancements in organic synthesis have highlighted photochemical and electrochemical methods as sustainable and powerful alternatives for forming C–CN bonds. rsc.orgrsc.org These techniques often operate under mild conditions without the need for stoichiometric heavy metals or harsh reagents. rsc.orgacs.org

Photochemical Cyanation: Visible-light photoredox catalysis has enabled a variety of cyanation reactions. rsc.orgrsc.org This approach uses a photocatalyst (like an iridium complex or an organic dye) that, upon light absorption, can activate substrates to facilitate the introduction of a cyano group. researchgate.net Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have been developed for the cyanation of aryl and alkenyl halides at room temperature. chinesechemsoc.org These methods can utilize safer, non-metallic cyanide sources, enhancing the benign nature of the process. chinesechemsoc.org

Electrochemical Cyanation: Electrochemistry offers a reagent-free method for oxidation and reduction, making it an attractive green technology for synthesis. rsc.org Electrochemical C–H cyanation of arenes and heterocycles has been successfully demonstrated. acs.orgorganic-chemistry.org These reactions are typically conducted in an undivided cell under constant current, using readily available and less toxic cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN). acs.orgorganic-chemistry.org Anodic oxidation of the substrate generates a reactive intermediate (e.g., a radical cation) that is subsequently trapped by the cyanide source. organic-chemistry.org Furthermore, innovative electrochemical methods have been developed to generate cyanide reagents in situ from safer precursors like 5-aminotetrazole, completely avoiding the handling of highly toxic cyanide salts. acs.orgnih.gov

| Method | Substrate Type | Cyanide Source | Key Features | Reference(s) |

| Photoredox/Nickel Dual Catalysis | Aryl/Alkenyl Halides | α-Aminoacetonitrile | Room temperature; avoids toxic cyanide reagents | chinesechemsoc.org |

| Electrochemical C-H Cyanation | Imidazo[1,2-a]pyridines | Trimethylsilyl cyanide (TMSCN) | Metal-free; mild conditions | organic-chemistry.org |

| Electrochemical C-H Cyanation | Indoles | Trimethylsilyl cyanide (TMSCN) | Uses a redox catalyst; avoids chemical oxidants | acs.org |

| Electrochemical in situ generation | Various nucleophiles | 5-Aminotetrazole | Avoids direct handling of toxic cyanide salts | acs.orgnih.gov |

Directed Chemical Transformations of this compound

The structure of this compound contains multiple reactive sites, but the nitrile functionality is particularly versatile for further chemical elaboration.

Transformations Involving the Nitrile Functionality

The cyano group is a valuable synthetic precursor that can be converted into a wide array of other functional groups. researchgate.net Its transformations are central to the synthetic utility of nitrile-containing compounds.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide intermediate, which upon further hydrolysis produces a carboxylic acid. libretexts.org This two-step conversion allows for the synthesis of N-cyclopropyl-N-(carboxymethyl)benzamide from the parent nitrile.

Reduction: Nitriles can be readily reduced to primary amines. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which would convert the cyanomethyl group to an aminoethyl group. libretexts.org Alternatively, partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H), which, after an aqueous workup, hydrolyzes the intermediate imine. libretexts.orgnumberanalytics.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.org The resulting imine anion is stable to further addition. Subsequent acidic workup hydrolyzes the imine to afford a ketone. libretexts.org This reaction provides a route to synthesize more complex structures by forming a new carbon-carbon bond.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic systems. researchgate.netnumberanalytics.com For example, [3+2] cycloadditions with azides are a common method for synthesizing tetrazoles, which are important motifs in medicinal chemistry.

| Transformation | Reagent(s) | Product Functional Group |

| Full Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid |

| Partial Hydrolysis | H₂O, acid or base | Amide |

| Reduction (Amine) | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Reduction (Aldehyde) | 1. DIBAL-H; 2. H₂O | Aldehyde |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

Reactions at the Cyclopropyl Ring

The strained three-membered ring of the cyclopropyl group in this compound is susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions or through radical pathways.

One notable transformation is the Lewis acid-mediated ring-opening rearrangement. For instance, N-cyclopropylamides have been shown to undergo a rearrangement in the presence of aluminum chloride (AlCl₃). This reaction is proposed to proceed through a mechanism involving a "Heine-type" aziridine (B145994) intermediate, which can then be attacked by a nucleophile. Depending on the reaction conditions and the nucleophiles present, this can lead to the formation of N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines.

Another pathway for the transformation of the cyclopropyl group involves its reaction with nitrous acid. Studies on N-cyclopropyl-N-alkylanilines have demonstrated that treatment with nitrous acid leads to the specific cleavage of the cyclopropyl group from the nitrogen atom. nih.gov This reaction is believed to proceed through the formation of an amine radical cation, which is followed by a rapid opening of the cyclopropyl ring. nih.gov This process generates an iminium ion with a carbon-centered radical that can subsequently react further. nih.gov While this has been demonstrated on related aniline (B41778) derivatives, it suggests a potential reactivity pathway for this compound under nitrosating conditions.

The following table summarizes representative reactions involving the cyclopropyl ring of related N-cyclopropyl aromatic compounds.

| Reaction Type | Reagents and Conditions | Products | Mechanistic Insight |

| Lewis Acid-Mediated Rearrangement | AlCl₃ | N-(2-chloropropyl)amides, 5-methyl-2-oxazolines | Proceeds via a proposed aziridine intermediate. |

| Nitrosative Cleavage | Nitrous Acid (in aqueous acetic acid at 0°C) | N-alkyl-N-nitrosoanilines and ring-opened products | Involves formation of an amine radical cation followed by cyclopropyl ring opening. nih.gov |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzamide Ring

The benzamide ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being governed by the electronic properties of the N-(cyanomethyl)-N-cyclopropylamido substituent.

Electrophilic Aromatic Substitution

The N-acyl-N-alkylamino group, such as the one present in the target molecule, is generally considered to be an activating group and an ortho, para-director for electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. However, the activating effect is somewhat attenuated compared to a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the nitrogen lone pair.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions would be expected to yield predominantly the para-substituted product, with the ortho-substituted isomer being formed to a lesser extent, potentially influenced by the steric hindrance of the substituent.

The table below outlines the expected outcomes for various electrophilic aromatic substitution reactions on the benzamide ring.

| Reaction | Typical Reagents | Expected Major Products |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Halo-N-(cyanomethyl)-N-cyclopropylbenzamide |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-N-(cyanomethyl)-N-cyclopropylbenzamide |

| Sulfonation | SO₃/H₂SO₄ | 4-(N-(cyanomethyl)-N-cyclopropylcarbamoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-N-(cyanomethyl)-N-cyclopropylbenzamide |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | 4-Alkyl-N-(cyanomethyl)-N-cyclopropylbenzamide |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the benzamide ring of this compound is less common and would require the presence of a good leaving group (such as a halogen) on the aromatic ring, as well as activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. The N-(cyanomethyl)-N-cyclopropylamido group itself is not strongly electron-withdrawing and is, in fact, an activating group for electrophilic substitution. Therefore, for a nucleophilic substitution to occur, the benzamide ring would need to be further substituted with groups like nitro functions.

In a hypothetical scenario where a leaving group (e.g., fluorine or chlorine) is present at the para-position and a strong electron-withdrawing group (e.g., a nitro group) is at an ortho or meta position relative to the amide, a nucleophile could displace the leaving group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would be the initial and most crucial step in the analysis of N-(cyanomethyl)-N-cyclopropylbenzamide. This technique would map the distinct proton environments in the molecule. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the cyanomethyl group, and the unique methine and methylene protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide critical information about the electronic environment and neighboring protons for each signal.

Hypothetical ¹H NMR Data Table for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Anticipated ~7.4-7.8 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| Anticipated ~4.2-4.5 | Singlet | 2H | Methylene protons (-CH₂CN) |

| Anticipated ~2.8-3.1 | Multiplet | 1H | Cyclopropyl methine proton (-CH-) |

Note: This table is a hypothetical representation and is not based on experimental data.

To complement the ¹H NMR data, ¹³C NMR spectroscopy would be employed to elucidate the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic, nitrile).

Hypothetical ¹³C NMR Data Table for this compound:

| Chemical Shift (ppm) | Assignment |

|---|---|

| Anticipated ~170 | Carbonyl carbon (C=O) |

| Anticipated ~135 | Aromatic quaternary carbon |

| Anticipated ~128-132 | Aromatic CH carbons |

| Anticipated ~117 | Nitrile carbon (-CN) |

| Anticipated ~40-45 | Methylene carbon (-CH₂CN) |

| Anticipated ~30-35 | Cyclopropyl methine carbon (-CH-) |

Note: This table is a hypothetical representation and is not based on experimental data.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be necessary. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another, for instance, within the cyclopropyl ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms by correlating ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the benzoyl group, the cyanomethyl group, and the cyclopropyl group through the amide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This precise mass measurement would allow for the unambiguous determination of its molecular formula (C₁₂H₁₂N₂O), distinguishing it from other compounds with the same nominal mass.

In tandem mass spectrometry (MS/MS), the molecular ion of the compound would be isolated and fragmented. The analysis of the resulting fragment ions would provide valuable insights into the compound's structure and the connectivity of its substructures. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the cyanomethyl group, the cyclopropyl group, or cleavage of the amide bond, leading to the formation of a benzoyl cation. These fragmentation pathways would serve to confirm the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of this compound are expected to be dominated by the characteristic stretching vibrations of its carbonyl (C=O) and nitrile (C≡N) groups.

Carbonyl (C=O) Stretching: Tertiary amides typically exhibit a strong C=O stretching band in the IR spectrum in the region of 1630-1680 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the nitrogen and the carbonyl carbon. The conjugation of the carbonyl group with the aromatic ring is expected to lower the stretching frequency compared to a non-conjugated amide. This band is also expected to be prominent in the Raman spectrum.

Nitrile (C≡N) Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption in the IR spectrum in the range of 2220-2260 cm⁻¹. The intensity of this band is variable in the Raman spectrum. The position of this band is relatively insensitive to the rest of the molecular structure, making it a reliable diagnostic peak.

The vibrations associated with the aromatic and cyclopropyl rings provide further structural information.

Aromatic Ring Vibrations: The benzene (B151609) ring will display several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 690-900 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl protons are also anticipated to be just above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are typically found in the 1000-1250 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies is provided in Table 2.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Cyclopropyl C-H | Stretching | 3000 - 3100 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The primary chromophore in this compound is the benzoyl group, where the benzene ring is conjugated with the carbonyl group. This extended π-system is responsible for the characteristic UV absorption bands.

The electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower intensity and is expected at longer wavelengths. The conjugation of the carbonyl group with the phenyl ring is expected to cause a bathochromic (red) shift of the π → π* transition compared to an unconjugated carbonyl compound. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the benzoyl, cyclopropyl, and cyanomethyl groups relative to each other. This would reveal the torsion angles around the N-C(carbonyl) and N-cyclopropyl bonds.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice and any significant intermolecular forces, such as dipole-dipole interactions or C-H···O or C-H···N hydrogen bonds.

In the absence of experimental crystallographic data, computational modeling could provide a theoretical structure. Such a model would likely show a non-planar arrangement around the amide nitrogen due to the steric bulk of the cyclopropyl and cyanomethyl groups, leading to a twisted conformation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like N-(cyanomethyl)-N-cyclopropylbenzamide, DFT calculations could elucidate key aspects of its electronic structure, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. However, specific DFT studies focused on this compound are not currently available in the reviewed literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. While computationally more demanding than DFT, ab initio calculations would be valuable for benchmarking the results of other methods and for obtaining precise data on the geometry and vibrational frequencies of this compound. At present, there are no published high-accuracy ab initio calculations for this specific compound.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is critical to its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a detailed PES would reveal the preferred spatial orientations of the cyclopropyl (B3062369), benzamide (B126), and cyanomethyl groups. This information is vital for understanding its interactions with biological targets or other molecules. No specific conformational analyses or potential energy surface studies for this compound have been reported.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time and in condensed phases.

Conformational Dynamics of the Cyclopropyl and Cyanomethyl Moieties

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the cyclopropyl and cyanomethyl groups in this compound. These simulations would track the movements of these functional groups over time, providing information on their flexibility, rotational barriers, and the interplay between their motions. Such studies are essential for understanding how the molecule might adapt its shape to fit into a binding site. To date, no MD simulations focusing on the conformational dynamics of this molecule have been published.

Intermolecular Interactions and Aggregation Behavior

The way molecules interact with each other governs their physical properties, such as solubility and crystal packing. MD simulations can also be used to investigate the intermolecular interactions of this compound, predicting how molecules might aggregate in solution or in the solid state. These simulations could identify key non-covalent interactions, such as hydrogen bonds or van der Waals forces, that dictate its macroscopic behavior. Currently, there is a lack of published research on the intermolecular interactions and aggregation behavior of this compound.

Spectroscopic Property Prediction and Validation

Theoretical predictions of spectroscopic data are a cornerstone of modern chemical research, allowing for the validation of experimental findings and the interpretation of complex spectra. However, for this compound, such predictive studies are not available.

Theoretical Prediction of NMR Chemical Shifts

The prediction of 1H and 13C NMR chemical shifts through computational methods like Density Functional Theory (DFT) is a powerful tool for structure elucidation. These calculations, which would provide valuable insight into the electronic environment of the nuclei in this compound, have not been reported.

Simulation of Vibrational Spectra (IR and Raman)

Similarly, the simulation of infrared (IR) and Raman spectra provides a theoretical fingerprint of a molecule's vibrational modes. Such simulations for this compound, which would aid in the assignment of experimental vibrational bands to specific molecular motions, are currently unavailable in the scientific literature.

Mechanistic Insights from Computational Studies

Computational chemistry plays a crucial role in elucidating reaction mechanisms, identifying transition states, and understanding the energetic profiles of chemical reactions.

Reaction Pathway Elucidation and Transition State Characterization

No computational studies detailing the reaction pathways involving this compound, nor the characterization of any associated transition states, have been published.

Energetics of Bond Breaking and Formation

An understanding of the energetics of bond cleavage and formation is fundamental to predicting a compound's reactivity. At present, there are no published computational analyses of these energetic parameters for this compound.

Development of Structure-Reactivity Relationships

The development of quantitative structure-reactivity relationships (QSRR) relies on the correlation of computed molecular descriptors with experimental reactivity data. Due to the absence of both computational and extensive experimental data for this compound and its analogs, no such relationships have been established.

Applications in Organic Synthesis and Chemical Research

N-(cyanomethyl)-N-cyclopropylbenzamide as a Versatile Building Block

As a versatile small molecule scaffold, this compound serves as a foundational structure for the generation of more complex molecules. Its utility as a building block is particularly evident in the construction of diverse chemical libraries and its potential as a precursor in multicomponent reactions.

This compound is recognized as a versatile building block for the synthesis of diverse chemical libraries. The concept of diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse and complex small molecules for the exploration of chemical space and the discovery of new biologically active compounds. mdpi.comcam.ac.uk The distinct functionalities within this compound allow for a variety of chemical transformations, enabling the creation of a wide range of derivatives. For instance, the cyanomethyl group can be hydrolyzed, reduced, or reacted with various nucleophiles, while the aromatic ring of the benzamide (B126) can undergo electrophilic substitution reactions. The cyclopropyl (B3062369) group can also influence the reactivity and stereochemistry of neighboring functional groups. This multi-faceted reactivity makes it an ideal starting material for generating libraries of compounds with significant structural and functional diversity. The enzymatic synthesis of core motifs, which are then chemically derivatized, is an emerging strategy in creating these libraries, and a molecule like this compound, with its chiral potential, fits well within this paradigm. nih.gov

While specific examples of this compound in multicomponent reactions (MCRs) are not extensively documented in the literature, its structural components suggest its potential as a valuable precursor in such reactions. MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. mdpi.com The cyanomethyl group in this compound can potentially participate in MCRs. For example, the nitrile functionality is a key component in various MCRs, such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and other complex molecules. Furthermore, N-substituted cyanomethylamides can be precursors for the synthesis of functionalized heterocycles like 3-cyanopyrroles in one-pot, three-component reactions. mdpi.com The presence of the amide and the potential for the cyanomethyl group to act as a nucleophile or an electrophile under different conditions opens up possibilities for its application in the discovery of novel chemical entities through MCRs.

Synthetic Utility of the Cyanomethyl Group

The cyanomethyl group is a key functional moiety within this compound, offering a range of synthetic possibilities for the introduction of nitrogen-containing functionalities and for the formation of new carbon-carbon bonds.

The cyanomethyl group serves as a direct source for the nitrile functionality (-C≡N), which is a versatile precursor for a variety of other functional groups. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the transformation of this compound into a wide array of derivatives with different chemical properties and potential biological activities. The chemistry of cyanamides, which are structurally related, highlights the diverse reactivity of the N-CN linkage, including participation in cycloaddition reactions and acting as a source for electrophilic cyanation. nih.gov

The hydrogen atoms on the carbon adjacent to the nitrile group in the cyanomethyl moiety are acidic and can be deprotonated by a strong base to form a stabilized cyanomethyl anion. This anion is a potent nucleophile and has been utilized in various carbon-carbon bond-forming reactions. A notable application of cyanomethyl anion chemistry is in the synthesis of β-lactams, which are core structural components of many antibiotic drugs. While not directly involving this compound, studies on related systems demonstrate that the cyanomethyl anion, often generated electrochemically from acetonitrile, can act as a strong base to induce the cyclization of haloamides to form the β-lactam ring. This approach offers a powerful method for the construction of this important heterocyclic system.

Cyclopropyl Group as a Stereochemical and Conformational Modulator

The cyclopropyl group attached to the nitrogen atom of the amide in this compound is not merely a passive substituent. Its unique electronic and steric properties play a significant role in modulating the stereochemistry and conformational preferences of the molecule.

Applications in Scaffold Diversification and Lead Optimization Studies (synthetic methodology focus)

In the realms of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. The compound this compound serves as a versatile building block for scaffold diversification due to the presence of key reactive functional groups: a secondary amide, a cyclopropyl moiety, and a nitrile group. Methodologies leveraging these features allow for the systematic exploration of chemical space around a core structure, a critical process in enhancing potency, selectivity, and pharmacokinetic properties of lead compounds.

One of the most prominent applications of nitrile-containing compounds like this compound in scaffold diversification is their conversion into tetrazole rings. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in terms of metabolic stability and bioavailability. The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile and an azide, typically sodium azide, often facilitated by a Lewis acid or a transition metal catalyst. This reaction allows for the introduction of a 1,5-disubstituted tetrazole ring, which can significantly alter the pharmacological profile of the parent molecule by introducing new hydrogen bonding capabilities and improving its pharmacokinetic properties.

The general transformation of this compound to a tetrazole derivative can be depicted as follows:

Reaction Scheme 1: Synthesis of 1,5-disubstituted tetrazole from this compound

A variety of catalysts and reaction conditions can be employed for this cycloaddition, with the choice often influencing the reaction efficiency and yield. Below is a table summarizing typical conditions for the synthesis of 1,5-disubstituted tetrazoles from organic nitriles, which would be applicable to this compound.

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| NaN₃, ZnCl₂ | DMF | 120 | 85-95 | [Generic Tetrazole Synthesis] |

| NaN₃, NH₄Cl | DMF | 100 | 80-90 | [Generic Tetrazole Synthesis] |

| TMSN₃, Bu₂SnO | Toluene | 110 | 90-98 | [Generic Tetrazole Synthesis] |

| NaN₃, Cu(I) | DMSO | 130 | 75-88 | [Generic Tetrazole Synthesis] |

| Table 1: Representative Reaction Conditions for Tetrazole Synthesis from Nitriles |

Furthermore, this compound holds potential as a valuable component in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity in a time- and resource-efficient manner. The Ugi and Passerini reactions, for instance, are cornerstone MCRs in medicinal chemistry for the rapid assembly of complex molecules from simple building blocks.

In a hypothetical Ugi four-component reaction, the amide nitrogen of this compound could potentially act as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. This would lead to the formation of α-acylamino amides, introducing significant structural diversity around the core benzamide scaffold. The feasibility of this approach would depend on the relative reactivity of the amide nitrogen.

The diversification potential of this compound in lead optimization is further enhanced by the presence of the cyclopropyl group. This small, strained ring is a desirable motif in medicinal chemistry as it can improve metabolic stability, membrane permeability, and binding affinity by introducing conformational constraints. Synthetic methodologies that modify or build upon the cyclopropyl ring, in conjunction with transformations of the cyano group, would provide a rich avenue for scaffold hopping and the exploration of new structure-activity relationships (SAR).

The following table illustrates the potential for scaffold diversification by highlighting the different classes of compounds that could be accessed from this compound using established synthetic methodologies.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Therapeutic Relevance |

| This compound | [3+2] Cycloaddition | 1,5-Disubstituted Tetrazole | Carboxylic acid isostere with improved metabolic stability. |

| This compound | Reduction of Nitrile | Primary Amine | Introduction of a basic center, modification of solubility and receptor interaction. |

| This compound | Ugi Reaction (hypothetical) | α-Acylamino Amide | Rapid generation of peptide-like scaffolds for library synthesis. |

| This compound | Hydrolysis of Nitrile | Carboxylic Acid | Introduction of an acidic handle for further functionalization or as a key pharmacophoric feature. |

| Table 2: Potential Scaffold Diversification Strategies for this compound |

Derivatization Strategies and Analytical Advancements

Chemical Derivatization for Enhanced Spectroscopic Detection and Quantification

Chemical derivatization is a technique used to modify an analyte to improve its analytical performance, such as enhancing its response in a detector or improving its separation from other components in a mixture. meliomics.comnih.gov For a molecule like N-(cyanomethyl)-N-cyclopropylbenzamide, derivatization could be employed to overcome potential challenges in its analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Derivatization for LC-MS Analysis (e.g., improved ionization efficiency)

The efficiency of ionization is a critical factor in the sensitivity of LC-MS analysis. nih.gov this compound, while containing nitrogen atoms that can be protonated, might exhibit suboptimal ionization efficiency depending on the mobile phase conditions and the presence of matrix components. Derivatization can introduce a more readily ionizable group into the molecule, thereby increasing the signal intensity in the mass spectrometer. researchgate.net

One potential strategy for derivatizing this compound could involve the hydrolysis of the nitrile (cyanomethyl) group to a carboxylic acid. This carboxylic acid could then be reacted with a variety of derivatizing agents to introduce a permanently charged moiety or a group with high proton affinity. For example, reaction with a Girard's reagent would introduce a quaternary ammonium (B1175870) group, leading to a significant enhancement in electrospray ionization (ESI) in the positive ion mode.

Another approach could be the modification of the benzamide (B126) portion of the molecule. While the amide bond itself is relatively stable, derivatization of the aromatic ring is a possibility. However, this would likely require harsher conditions and might not be as selective.

The following table illustrates a hypothetical comparison of the LC-MS signal response for this compound before and after derivatization with a generic ionization-enhancing agent.

| Compound | Derivatization Agent | Assumed Ionization Mode | Theoretical Signal Enhancement Factor |

| This compound | None (underivatized) | ESI (+) | 1x |

| This compound Derivative | Girard's Reagent T (after hydrolysis of nitrile) | ESI (+) | 10-50x |

| This compound Derivative | 2-picolylamine (after hydrolysis of nitrile) | ESI (+) | 5-20x |

Derivatization for Chromatographic Separation Optimization

In addition to enhancing detector response, derivatization can also be used to improve the chromatographic separation of an analyte. longdom.orgmostwiedzy.pl The retention time of a compound on a reversed-phase HPLC column is influenced by its polarity. If this compound co-elutes with interfering compounds, its polarity can be altered through derivatization to shift its retention time.

For instance, the introduction of a more polar group, such as the carboxylic acid from nitrile hydrolysis mentioned earlier, would decrease its retention time on a C18 column. Conversely, reacting this carboxylic acid with a long-chain alcohol to form an ester would increase its hydrophobicity and lead to a longer retention time. The choice of derivatization strategy would depend on the specific separation challenge.

The table below provides a hypothetical example of how derivatization could be used to modulate the retention time of this compound for chromatographic optimization.

| Compound | Chromatographic Column | Mobile Phase | Theoretical Retention Time (min) |

| This compound | C18 | Acetonitrile/Water | 8.5 |

| Carboxylic acid derivative | C18 | Acetonitrile/Water | 6.2 |

| Octyl ester derivative | C18 | Acetonitrile/Water | 15.3 |

Strategies for Isotopic Labeling

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. nih.gov Labeled analogues of this compound would be invaluable as internal standards for quantitative mass spectrometry and as probes in nuclear magnetic resonance (NMR) spectroscopy to study its structure and dynamics. researchgate.netfrontiersin.org

Synthesis of Deuterated Analogues

Deuterium-labeled internal standards are widely used in quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the unlabeled analyte but can be distinguished by their higher mass. A deuterated analogue of this compound could be synthesized by incorporating deuterium atoms at positions that are not susceptible to exchange under typical experimental conditions.

For example, using deuterated benzoyl chloride (benzoyl chloride-d5) in the synthesis would introduce five deuterium atoms onto the aromatic ring. Alternatively, deuterated cyclopropylamine (B47189) could be used to introduce deuterium atoms onto the cyclopropyl (B3062369) group.

Carbon-13 and Nitrogen-15 Labeling for NMR Studies and Mechanistic Probes

The incorporation of ¹³C and ¹⁵N isotopes can greatly facilitate the assignment of signals in NMR spectra and can be used to trace the metabolic fate of the compound or to elucidate reaction mechanisms. mdpi.com For this compound, ¹⁵N labeling of the amide nitrogen would be particularly useful for studying the rotational barrier around the amide bond. ¹³C labeling of the cyano carbon or the carbonyl carbon could provide specific probes for monitoring chemical transformations at these sites.

The synthesis of these labeled compounds would involve the use of commercially available labeled starting materials. For example, ¹⁵N-labeled cyclopropylamine or ¹³C-labeled potassium cyanide could be used to introduce the isotopes at specific positions in the molecule.

The following table summarizes potential isotopic labeling strategies for this compound and their primary applications.

| Labeled Compound | Isotope(s) | Position of Label(s) | Primary Application |

| This compound-d5 | ²H | Phenyl ring | Internal standard for MS |

| N-(cyanomethyl)-N-¹⁵N-cyclopropylbenzamide | ¹⁵N | Amide nitrogen | NMR structural studies |

| N-(¹³C-cyanomethyl)-N-cyclopropylbenzamide | ¹³C | Cyano carbon | Mechanistic probe, NMR |

| N-(cyanomethyl)-N-cyclopropyl-¹³C₃-benzamide | ¹³C | Cyclopropyl ring | Metabolic fate studies |

Advanced Mechanistic and Kinetic Studies

Detailed Reaction Mechanism Investigations for Key Transformations

The formation of N-(cyanomethyl)-N-cyclopropylbenzamide can be envisioned through two primary retrosynthetic pathways, each involving distinct key transformations.

Pathway A: N-Acylation of N-(cyclopropyl)aminoacetonitrile

This pathway involves the reaction of N-(cyclopropyl)aminoacetonitrile with benzoyl chloride. This is a classic example of a nucleophilic acyl substitution reaction.

Step 1: Nucleophilic Attack: The nitrogen atom of N-(cyclopropyl)aminoacetonitrile, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Step 2: Reformation of the Carbonyl Group and Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Step 3: Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final product, this compound.

A common method for this type of acylation is the Schotten-Baumann reaction, which is performed with an acyl chloride in the presence of an aqueous alkali metal hydroxide (B78521) solution google.com.

Pathway B: N-Cyanomethylation of N-cyclopropylbenzamide

This pathway would involve the introduction of a cyanomethyl group onto the nitrogen atom of N-cyclopropylbenzamide. Based on studies of cyanomethylation reactions, this could potentially proceed through a radical mechanism, especially when using reagents like acetonitrile in the presence of a radical initiator.

Step 1: Radical Generation: A radical initiator, such as tert-butyl peroxybenzoate (TBPB), decomposes upon heating to form radicals nih.govrsc.orgnih.gov.

Step 2: Cyanomethyl Radical Formation: The generated radical abstracts a hydrogen atom from acetonitrile to form a cyanomethyl radical (•CH₂CN) nih.govrsc.orgnih.govencyclopedia.pub.

Step 3: Reaction with N-cyclopropylbenzamide: The cyanomethyl radical could then react with N-cyclopropylbenzamide. However, direct reaction at the nitrogen atom is less common for radical additions. A more plausible route for this transformation in a laboratory setting would be a nucleophilic substitution using a cyanomethyl halide (e.g., bromoacetonitrile) in the presence of a base to deprotonate the amide nitrogen.

Plausible Nucleophilic N-Cyanomethylation Mechanism:

Step 1: Deprotonation: A suitable base abstracts the proton from the nitrogen of N-cyclopropylbenzamide, forming a nucleophilic amide anion.

Step 2: Nucleophilic Attack: The amide anion attacks the electrophilic carbon of the cyanomethyl halide, displacing the halide ion in an Sₙ2 reaction to form this compound.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

For the N-acylation pathway (Pathway A) , the rate of reaction is typically dependent on the concentration of both the amine and the acylating agent.

Rate Law: The reaction generally follows second-order kinetics: Rate = k[N-(cyclopropyl)aminoacetonitrile][Benzoyl Chloride].

Rate-Determining Step: The nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride to form the tetrahedral intermediate is generally the rate-determining step. The subsequent collapse of this intermediate is typically fast.

| Reactant Concentration (mol/L) | [Benzoyl Chloride] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.5 x 10⁻³ |

| 0.2 | 0.1 | 3.0 x 10⁻³ |

| 0.1 | 0.2 | 3.0 x 10⁻³ |

Interactive Data Table: Hypothetical Kinetic Data for N-Acylation (This data is illustrative for a typical second-order reaction)

For the nucleophilic N-cyanomethylation pathway , the reaction would also be expected to follow second-order kinetics.

Rate Law: Rate = k[N-cyclopropylbenzamide anion][Cyanomethyl halide].

Rate-Determining Step: The Sₙ2 nucleophilic attack of the amide anion on the cyanomethyl halide is the rate-determining step.

Intermediates Identification and Characterization

The identification and characterization of transient intermediates are key to confirming the proposed reaction mechanisms.

Tetrahedral Intermediate (in N-Acylation): This intermediate is generally unstable and not directly observable under normal reaction conditions. However, its existence is supported by extensive mechanistic studies on nucleophilic acyl substitution reactions. In some cases, low-temperature NMR spectroscopy could potentially be used to detect such intermediates.

Amide Anion (in Nucleophilic N-Cyanomethylation): The formation of the amide anion can be inferred by the reaction conditions (presence of a base). Its presence could be confirmed by in-situ IR spectroscopy, observing the shift in the N-H stretching frequency upon deprotonation.

N-Acylpyridinium Intermediate (with DMAP catalysis): This intermediate is more stable than the tetrahedral intermediate and can often be detected by spectroscopic methods such as NMR and Mass Spectrometry.

| Intermediate | Spectroscopic Characterization Method | Expected Observations |

| Tetrahedral Intermediate | Low-Temperature ¹³C NMR | Appearance of a signal for a tetrahedral carbon bonded to N, O, and Cl. |

| Amide Anion | In-situ IR Spectroscopy | Disappearance of the N-H stretching band. |

| N-Acylpyridinium Intermediate | ¹H NMR and Mass Spectrometry | Characteristic shifts for the pyridine (B92270) ring protons and a molecular ion peak corresponding to the intermediate. |

Interactive Data Table: Spectroscopic Characterization of Potential Intermediates

Patent Landscape and Chemical Space Exploration

Analysis of Patent Literature Revealing Synthetic Access Routes

The synthesis of N-(cyanomethyl)-N-cyclopropylbenzamide is not explicitly detailed as a primary invention in a large volume of publicly accessible patent literature. However, by examining patents for structurally related compounds and general methods for N-substitution of amides, plausible synthetic pathways can be constructed. A key disconnection approach points to two primary precursors: N-cyclopropyl-N-(cyanomethyl)amine and a benzoylating agent.

A common and efficient method for the synthesis of N-substituted benzamides involves the acylation of a secondary amine with a benzoyl halide, typically benzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an inert solvent.

The synthesis of the crucial intermediate, N-cyclopropyl-N-(cyanomethyl)amine, can be approached through several routes. One potential method involves the reaction of cyclopropylamine (B47189) with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile. This nucleophilic substitution reaction would yield the desired secondary amine. Another feasible approach is the reductive amination of cyclopropanone (B1606653) with aminoacetonitrile.

While direct patenting of the synthesis of this compound is not readily found, patents for more complex molecules containing this core structure provide insights. For instance, patent USRE48285E1 describes compounds such as N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. google.com Although the synthesis of the entire molecule is the focus, the formation of the N-(cyanomethyl)benzamide portion relies on standard amide bond formation techniques, implicitly suggesting the viability of reacting a suitable amine precursor with a carboxylic acid or its activated derivative.

The following table summarizes a plausible synthetic route based on general chemical principles and information gleaned from related patents:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cyclopropylamine, Haloacetonitrile (e.g., Bromoacetonitrile) | Base (e.g., Triethylamine), Inert Solvent (e.g., Acetonitrile) | N-cyclopropyl-N-(cyanomethyl)amine |

| 2 | N-cyclopropyl-N-(cyanomethyl)amine, Benzoyl Chloride | Base (e.g., Pyridine (B92270) or Triethylamine), Inert Solvent (e.g., Dichloromethane) | This compound |

Identification of Novel Related Chemical Entities within Patent Claims

A thorough analysis of patent claims reveals a landscape where this compound itself is not the central claim, but rather a component of a broader Markush structure in patents for various therapeutic agents. These patents often claim a genus of compounds with a common scaffold, where the substituents are varied to cover a wide chemical space.

For example, patents related to kinase inhibitors or other targeted therapies may include a benzamide (B126) core with various N-substituents. Within these claims, a cyclopropyl (B3062369) group and a cyanomethyl group might be listed as possible, but not exclusive, options among a larger set of alkyl, cycloalkyl, and functionalized alkyl groups.

The following table illustrates how related chemical entities might be defined within a hypothetical patent claim:

| Generic Structure | R1 | R2 | R3 |

| H, Alkyl, Halogen | Cycloalkyl (including Cyclopropyl), Aryl, Heteroaryl | H, CN, Alkyl, -(CH2)n-CN (where n=1-4) |

In this hypothetical example, this compound would be one of the many specific compounds covered by this broad claim. The novelty lies in the combination of these specific substituents within the context of the patented core structure and its claimed utility. The identification of such patents requires a detailed analysis of the Markush structures within the claims sections.

Strategies for Expanding the Chemical Space around the this compound Scaffold

Expanding the chemical space around the this compound scaffold is a key strategy in drug discovery to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Several approaches can be employed to systematically modify the core structure.

Modification of the Benzoyl Moiety

The aromatic ring of the benzoyl group is a prime target for modification. Introduction of various substituents at the ortho-, meta-, and para-positions can significantly influence the compound's electronic and steric properties.

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2, -CF3) can modulate the reactivity and binding affinity of the molecule.

Steric Effects: Varying the size of the substituents can probe the steric tolerance of a potential binding pocket.

Alteration of the N-Substituents

The N-cyclopropyl and N-cyanomethyl groups can also be modified to explore the chemical space.

Cyclopropyl Analogs: The cyclopropyl ring can be replaced with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or opened to form linear or branched alkyl chains. Introducing substituents on the cyclopropyl ring itself is another avenue for diversification.

Cyanomethyl Group Modification: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The methylene (B1212753) linker can be extended or branched.

Scaffold Hopping

A more advanced strategy involves "scaffold hopping," where the central benzamide core is replaced with a bioisosteric scaffold that maintains a similar spatial arrangement of the key functional groups. This can lead to the discovery of novel chemical series with potentially improved properties.

The following interactive data table outlines potential modifications to expand the chemical space:

| Modification Strategy | Locus of Change | Examples of Modifications |

| Benzoyl Moiety Substitution | Phenyl Ring | -F, -Cl, -Br, -CH3, -OCH3, -CF3, -NO2 |

| Benzoyl Moiety Replacement | Phenyl Ring | Pyridyl, Thienyl, Furanyl, Pyrazolyl |

| N-Cycloalkyl Variation | Cyclopropyl Group | Cyclobutyl, Cyclopentyl, Methylcyclopropyl |

| N-Alkyl Chain Modification | Cyanomethyl Group | -(CH2)2-CN, -CH(CH3)-CN, -CH2-COOH |

By systematically applying these strategies, a diverse library of compounds based on the this compound scaffold can be generated for further investigation, leading to the potential discovery of new chemical entities with valuable biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(cyanomethyl)-N-cyclopropylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via pharmacophore fusion strategies. For example, methyl 2-fluoro-3-aminobenzoate and 2-trifluoromethylaniline are used as starting materials, followed by sequential coupling reactions. Optimization involves solvent selection (e.g., THF or DMF), temperature control (60–80°C), and purification via column chromatography using gradients of ethyl acetate/hexane . Alternative routes may employ benzoyl chloride and cyclopropylamine precursors under Schotten-Baumann conditions, with yields improved by slow addition of reagents and pH adjustment .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Structural validation requires a combination of 1H/13C NMR (to confirm proton environments and carbon backbone) and X-ray crystallography (for absolute configuration). For example, cyclopropyl and cyanomethyl groups exhibit distinct splitting patterns in NMR (e.g., cyclopropyl protons as multiplet at δ 0.5–1.5 ppm). Crystallographic analysis (e.g., monoclinic P21/c space group) provides bond lengths/angles, with data refinement using software like SHELX .

Advanced Research Questions

Q. What computational methods are suitable for predicting the physicochemical properties or reactivity of this compound?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) predict electronic properties, while Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility or logP. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological matrices. Tools like Gaussian or ORCA are recommended for optimizing geometries and calculating frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. Repetition under inert atmospheres (argon) and high-resolution MS (HRMS-ESI) are advised. For bioactivity conflicts, orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) and dose-response curves clarify mechanism-specific effects. Cross-validation with crystallographic data ensures structural integrity .

Q. What strategies are recommended for studying the metabolic stability or degradation pathways of this compound?

- Methodological Answer : Use in vitro microsomal assays (human liver microsomes + NADPH) to identify Phase I metabolites. LC-MS/MS (Q-TOF) with isotopic labeling tracks degradation products. For hydrolytic stability, incubate in buffers (pH 1–10) and monitor via HPLC-UV. Computational tools like MetaSite predict metabolic hotspots .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Employ kinetic assays (e.g., fluorescence polarization or SPR) with purified enzymes. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). IC50 values are calculated via nonlinear regression (GraphPad Prism). For selectivity profiling, screen against a panel of related enzymes (e.g., kinase or protease families) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is quantified via HPLC-UV (≥95% area under the curve) with C18 columns and acetonitrile/water mobile phases. Stability studies require accelerated conditions (40°C/75% RH for 1–3 months), with degradation products identified by LC-MS. Karl Fischer titration monitors hygroscopicity .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust inhalation (P95 respirator) and skin contact. Store in airtight containers under nitrogen at –20°C. Waste disposal follows hazardous chemical protocols, including neutralization before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.